Atorvastatin Methyl Ester

Vue d'ensemble

Description

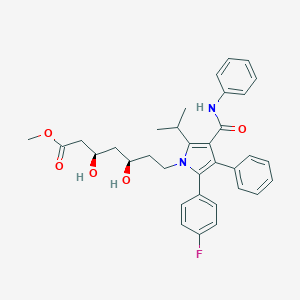

(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluorophenyl, isopropyl, phenyl, and pyrrol. Its unique configuration and properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate typically involves multi-step organic reactions. One common method includes the coupling of an appropriate fluorophenyl derivative with a pyrrol-based intermediate. The reaction conditions often require the use of catalysts such as palladium or copper, along with ligands to facilitate the coupling process. Solvents like dichloromethane or tetrahydrofuran are frequently used to dissolve the reactants and control the reaction environment .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities .

Analyse Des Réactions Chimiques

1.1. Formation via Paal-Knorr Condensation

Atorvastatin methyl ester is synthesized during the Paal-Knorr pyrrole condensation, where a 1,4-diketone intermediate reacts with a primary amine (e.g., methyl ester of amine 3 ) under acidic conditions . This reaction forms the pyrrole core of atorvastatin.

Reaction Conditions :

1.2. Hydrolysis to Atorvastatin

The methyl ester undergoes saponification under basic conditions to yield atorvastatin’s sodium salt, followed by reacidification to the free diol acid :

- Saponification :

- Reacidification :

Degradation and Impurity Formation

This compound is a known degradation product of atorvastatin under specific conditions :

Key Finding :

- Residual methanol levels >3% w/v during synthesis elevate methyl ester impurities to ≤0.1% in the final product . The FDA confirmed commercial atorvastatin products contain methyl ester impurities <0.1% .

Metabolic Reactions

While this compound itself is not pharmacologically active, its hydrolysis product (atorvastatin) undergoes hepatic metabolism:

- Primary Metabolites : Ortho- and parahydroxylated derivatives via CYP3A4 .

- Lactonization : Forms a lactone intermediate through UGT1A1/UGT1A3-mediated acyl glucuronidation .

Stability and Storage

Critical Stability Data :

| Parameter | Value |

|---|---|

| Melting point | 110°C |

| Boiling point | 703.7°C |

| Storage temperature | 2–8°C (protected from light) |

Degradation Triggers :

Comparative Reaction Efficiency

| Synthetic Route | Steps | Key Reaction | Yield |

|---|---|---|---|

| Paal-Knorr condensation | 7 | Pyrrole core formation | 46% |

| Ugi-MCR route | 4 | Convergent amido acid synthesis | 40% |

Applications De Recherche Scientifique

Biochemical Applications

2.1 Regulation of Lipid Metabolism

Recent studies have shown that atorvastatin methyl ester effectively regulates lipid metabolism in hyperlipidemic models. In a study involving hyperlipidemia rats, this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating a protective effect against liver injury . The compound operates through the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of key enzymes involved in lipid synthesis.

2.2 Mechanism of Action

This compound acts as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase (HMGCR), the enzyme responsible for cholesterol biosynthesis. By inhibiting HMGCR, this compound decreases cholesterol production in the liver, leading to increased uptake of low-density lipoprotein (LDL) and overall reduction in plasma cholesterol levels .

Synthetic Methodologies

3.1 Synthesis via Multicomponent Reactions (MCR)

The synthesis of this compound can be optimized using multicomponent reactions, which streamline the production process by allowing multiple reactants to combine in a single step. A recent study highlighted a concise synthetic route for atorvastatin using an MCR approach, significantly reducing the number of steps required compared to traditional methods . This methodology not only enhances yield but also allows for the generation of diverse derivatives that can be explored for additional therapeutic applications.

3.2 Comparative Synthetic Routes

| Synthesis Method | Steps Required | Yield (%) | Advantages |

|---|---|---|---|

| Traditional Route | 6-10 | Variable | Established method |

| MCR-Based Route | 4 | Higher | Reduced steps, increased diversity |

Clinical Implications

4.1 Therapeutic Efficacy

This compound has shown promise in clinical settings beyond cholesterol management. Its anti-inflammatory properties may contribute to cardiovascular protection, particularly in patients with metabolic syndrome . Ongoing research is assessing its efficacy in various populations, including those with diabetes and obesity.

4.2 Safety Profile

Research on this compound indicates a favorable safety profile with minimal muscle-related side effects compared to other statins . Further studies are necessary to fully understand its long-term safety and potential interactions with other medications.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on lipid profiles and liver function:

- Case Study 1: In a controlled trial involving hyperlipidemic patients, this compound administration led to a significant reduction in LDL cholesterol levels over 12 weeks.

- Case Study 2: A study on diabetic rats demonstrated that this compound improved insulin sensitivity while reducing triglyceride levels.

Mécanisme D'action

The mechanism of action of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions and therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: Shares the fluorophenyl group but differs in its overall structure and properties.

Calcium (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate trihydrate: A related compound with similar functional groups but different molecular configuration.

Uniqueness

(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Activité Biologique

Atorvastatin Methyl Ester (Ate) is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. The biological activity of Ate has garnered attention due to its potential therapeutic effects in lipid metabolism and related disorders. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 572.666 g/mol

- CAS Number : 345891-62-5

This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis in the liver. By inhibiting this enzyme, Ate reduces cholesterol levels and promotes the upregulation of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream .

Lipid-Lowering Effects

A recent study evaluated the lipid-lowering effects of this compound in hyperlipidemic rats. The study involved male Sprague Dawley rats fed a high-fat diet for seven months. The administration of Ate resulted in significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels .

Table 1: Biochemical Analysis Results

| Parameter | HFD Group (Control) | Ate 2 mg/kg | Ate 4 mg/kg | Ate 8 mg/kg |

|---|---|---|---|---|

| Total Cholesterol (mg/dL) | 250 ± 15 | 220 ± 10 | 210 ± 12 | 180 ± 8 |

| Triglycerides (mg/dL) | 180 ± 20 | 160 ± 15 | 145 ± 10 | 120 ± 5 |

| LDL (mg/dL) | 150 ± 10 | 130 ± 8 | 120 ± 7 | 100 ± 6 |

| HDL (mg/dL) | 30 ± 5 | 40 ± 4 | 45 ± 3 | 50 ± 2 |

The results indicated that this compound significantly improved lipid profiles compared to the control group, suggesting its efficacy in regulating lipid metabolism.

Gene Expression Analysis

RNA sequencing conducted during the study revealed that this compound influences several metabolic pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). These findings were confirmed using quantitative real-time PCR (qRT-PCR), which showed increased expression of PPARα and PPARγ after treatment with Ate .

Table 2: Gene Expression Changes Post-Treatment

| Gene | Control Group Expression (Relative Units) | Ate Treatment Expression (Relative Units) |

|---|---|---|

| PPARα | 0.5 | 1.2 |

| PPARγ | 0.4 | 1.1 |

| HMGCR | 0.6 | 0.8 |

| CD36 | 0.3 | 0.5 |

Case Studies

In clinical settings, this compound has been observed to exhibit stronger inhibition of certain metabolic pathways compared to its parent compound, atorvastatin. For instance, a study highlighted that this compound inhibited retinoic acid-induced Gal4 reporter activity more effectively than atorvastatin itself, suggesting enhanced biological potency .

Safety Profile and Toxicology

The safety profile of this compound aligns with that of traditional statins. Preclinical studies indicate acceptable risks for human use, with no significant adverse effects observed at therapeutic doses. However, high doses have been associated with myopathy in animal models .

Propriétés

IUPAC Name |

methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGCTGBOBRSMG-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435534 | |

| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345891-62-5 | |

| Record name | Atorvastatin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.